1-(2-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine
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Overview
Description
1-(2-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine is a synthetic organic compound characterized by the presence of a bromine atom, a nitro group, and two fluorine atoms attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-nitrobenzyl chloride and 4,4-difluoropiperidine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperidine derivatives.
Reduction: Formation of 1-(2-Amino-5-nitrobenzyl)-4,4-difluoropiperidine.
Oxidation: Formation of oxidized derivatives with varying degrees of oxidation.
Scientific Research Applications
1-(2-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets. The compound’s bromine and nitro groups play crucial roles in its reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromo-5-nitrobenzyl)piperazine
- (2-Bromo-5-nitrobenzyl)diethylamine
- 1-(2-Bromo-5-nitrobenzyl)pyrrolidine
Uniqueness
1-(2-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine is unique due to the presence of two fluorine atoms on the piperidine ring, which can significantly influence its chemical properties and biological activity. This fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated analogs.
Properties
IUPAC Name |
1-[(2-bromo-5-nitrophenyl)methyl]-4,4-difluoropiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF2N2O2/c13-11-2-1-10(17(18)19)7-9(11)8-16-5-3-12(14,15)4-6-16/h1-2,7H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWYYIFYCRHNFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=C(C=CC(=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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